molecular formula C13H25NO2 B13255797 tert-Butyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate

tert-Butyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate

Cat. No.: B13255797
M. Wt: 227.34 g/mol
InChI Key: NNWFDVOTPFUHAU-UHFFFAOYSA-N
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Description

tert-Butyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate is a chemical compound with the molecular formula C13H25NO2 and a molecular weight of 227.34 g/mol . This compound is often used in research and industrial applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate typically involves the reaction of tert-butyl 3,3-dimethylcyclohexane-1-carboxylate with an amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce various substituted cyclohexane derivatives .

Scientific Research Applications

tert-Butyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, thereby inhibiting or modifying their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate is unique due to its specific structural configuration, which imparts distinct reactivity and interaction properties. Its bulky tert-butyl group provides steric hindrance, influencing its stability and reactivity compared to similar compounds .

Properties

Molecular Formula

C13H25NO2

Molecular Weight

227.34 g/mol

IUPAC Name

tert-butyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate

InChI

InChI=1S/C13H25NO2/c1-11(2,3)16-10(15)13(14)8-6-7-12(4,5)9-13/h6-9,14H2,1-5H3

InChI Key

NNWFDVOTPFUHAU-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(C1)(C(=O)OC(C)(C)C)N)C

Origin of Product

United States

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